Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Tautomerism Synthetic Reproducibility Medicinal Chemistry Building Blocks

Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (C10H11N3O2; MW 205.21 g/mol) is a nitrogen-containing heterocyclic compound classified within the pyrazolopyridine family. It features a fused pyrazole-pyridine bicyclic core with a methyl substituent at the N1 position and an ethyl ester at the C3 position, a substitution pattern that distinguishes it from both the unsubstituted 1H parent scaffold and other regioisomeric pyrazolopyridines.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B11895656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C2=C1C=CC=N2)C
InChIInChI=1S/C10H11N3O2/c1-3-15-10(14)8-7-5-4-6-11-9(7)13(2)12-8/h4-6H,3H2,1-2H3
InChIKeyLGORZXRNYMPYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1367752-05-3): Procurement-Relevant Scaffold Baseline


Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (C10H11N3O2; MW 205.21 g/mol) is a nitrogen-containing heterocyclic compound classified within the pyrazolopyridine family . It features a fused pyrazole-pyridine bicyclic core with a methyl substituent at the N1 position and an ethyl ester at the C3 position, a substitution pattern that distinguishes it from both the unsubstituted 1H parent scaffold and other regioisomeric pyrazolopyridines . As a versatile building block, it serves as a synthetic intermediate for kinase-targeted drug discovery programs, phosphodiesterase inhibitor development, and antimicrobial agent synthesis, with reported purity levels of ≥97% (HPLC) from multiple accredited suppliers . Its molecular framework is recognized in over 2,400 patents and 5,500 scientific references concerning 1H-pyrazolo[3,4-b]pyridine derivatives, underscoring its established role in medicinal chemistry pipelines [1].

Why N1-Methyl, C3-Ethyl Ester Pyrazolopyridine Cannot Be Simply Interchanged with In-Class Building Blocks


The pyrazolo[3,4-b]pyridine scaffold class encompasses over 300,000 described derivatives spanning the 1H- and 2H-tautomeric forms, with substitution pattern profoundly dictating physicochemical properties and downstream synthetic utility [1]. The specific combination of an N1-methyl group and a C3-ethyl ester in this compound is not arbitrarily interchangeable with close analogs: the N1-methyl locks the tautomeric equilibrium exclusively into the 1H-form, eliminating the 2H-tautomer reactivity that complicates the use of the unsubstituted parent (Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate, CAS 849069-32-5) . Furthermore, the ethyl ester at C3 provides an optimal balance of hydrolytic stability and solubility in organic media (logP ~2.2 estimated), distinguishing it from the more hydrophilic and reactive free carboxylic acid (1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, CAS 116855-09-5, mp 272–274 °C decomp.) and the less sterically hindered methyl ester analog (Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, CAS 1924343-23-6) . These structural differences translate into measurable divergences in reactivity, pharmacokinetic prediction parameters, and compatibility with parallel medicinal chemistry workflows, making generic substitution without verified equivalency a source of experimental irreproducibility .

Quantitative Differentiation Evidence for Ethyl 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Relative to Five Key Comparators


N1-Methyl Substitution Locks Tautomeric Form: Comparing to the Unsubstituted Parent Scaffold

The unsubstituted 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 849069-32-5) exists as an equilibrium mixture of 1H- and 2H-tautomers, introducing variability in reactivity and downstream product profiles . In contrast, Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate bears an N1-methyl group that irreversibly locks the system into the 1H-tautomer, eliminating the 2H-isomer as a reactive species [1]. This structural distinction has direct consequences: pyrazolo[3,4-b]pyridines are described in over 5,500 references as presenting two possible tautomeric forms, and the resulting tautomeric ambiguity is recognized as a source of inconsistent biological assay outcomes and variable synthetic yields [1].

Tautomerism Synthetic Reproducibility Medicinal Chemistry Building Blocks

Ethyl Ester vs. Free Carboxylic Acid: Physicochemical Differentiation in Solubility and Handling

The ethyl ester target compound (MW 205.21) exhibits a melting point range of 34–38 °C and a boiling point of ~242.8 °C at 760 mmHg, consistent with a low-melting solid amenable to accurate weighing and dissolution in standard organic solvents including ethanol and dichloromethane . Its direct carboxylic acid analog, 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 116855-09-5; MW 177.16), displays a markedly higher melting point of 272–274 °C with decomposition, reflecting strong intermolecular hydrogen bonding that drastically reduces solubility in non-polar media and complicates formulation . The ester's 37 °C lower melting point and absence of decomposition upon melting translate into superior handling characteristics for automated high-throughput experimentation platforms.

Physicochemical Properties Solubility Solid-State Handling

Ethyl Ester vs. Methyl Ester: Comparative Hydrolytic Stability and Steric Properties

The ethyl ester target (C10H11N3O2; MW 205.21) differs from its methyl ester analog (Methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, CAS 1924343-23-6; C9H9N3O2; MW 191.19) by one methylene unit, which confers measurably slower base- and enzyme-catalyzed hydrolysis rates due to increased steric hindrance at the ester carbonyl . In the broader pyrazolo[3,4-b]pyridine-5-carboxylate ester series, SAR studies demonstrate that ethyl esters consistently exhibit 2- to 5-fold slower hydrolysis half-lives compared to methyl esters under physiological pH conditions, a property exploited in prodrug strategies and sustained-release formulations [1]. Additionally, the ethyl ester's higher boiling point (predicted ~320–350 °C vs. 362.9 °C for methyl pyrazolo[3,4-b]pyridine-3-carboxylate) reflects stronger van der Waals interactions, which can influence purification by distillation .

Ester Hydrolysis Steric Effects Prodrug Design

N1-Methyl vs. N1-Phenyl Substitution: Differential Pharmacological Target Engagement

In a systematic SAR study of 68 substituted pyrazolo[3,4-b]pyridine derivatives evaluated as A1 adenosine receptor (AR) antagonists, the N1-substituent identity emerged as a critical determinant of bovine A1AR binding affinity [1]. While the specific ethyl ester target compound was not directly profiled in this study, the class-level SAR reveals that N1-methyl derivatives maintain potent A1AR affinity (nanomolar range for optimized analogs) while N1-phenyl substitution shifts selectivity toward A2A AR and introduces additional steric bulk that alters pharmacokinetic profiles [1] [2]. This class-level evidence indicates that N1-methyl substitution (as in the target compound) preserves the core pharmacophore for A1AR and related purinergic targets, whereas N1-phenyl substitution (as in Ethyl 1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate) redirects target engagement profiles, underscoring the non-interchangeability of these scaffolds in adenosine receptor-focused drug discovery campaigns [2].

Adenosine Receptors Kinase Selectivity Structure-Activity Relationships

Molecular Weight and Structural Compactness: Comparing to 4-Position and 5-Position Carboxylate Regioisomers

The target compound bears the carboxylate ester at the C3 position of the pyrazolo[3,4-b]pyridine scaffold, a regioisomeric arrangement distinct from the C4- and C5-carboxylate variants commonly employed in kinase inhibitor design. The 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester derivatives (e.g., CAS 1018166-61-4; C10H11N3O3; MW 221.21) incorporate an additional oxygen atom and exhibit a +16 g/mol molecular weight increase, altering hydrogen-bonding capacity and polarity [1]. Meanwhile, pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl esters (e.g., CAS 1256824-48-2; MW 191.19) are key intermediates in A1 adenosine antagonist synthesis, with SAR demonstrating that the 5-carboxylate position is optimal for A1AR binding, whereas the 3-carboxylate regiochemistry of the target compound positions the ester for alternative target engagement vectors [2]. A scaffold-hopping study from 1H-pyrrolo[2,3-b]pyridine (vemurafenib core) to 1H-pyrazolo[3,4-b]pyridine demonstrated that the position of the carboxylate anchor directly governs hinge-binding orientation in kinase active sites, establishing that C3-, C4-, and C5-carboxylate regioisomers are pharmacologically non-equivalent [3].

Regioisomerism Molecular Recognition Scaffold Hopping

Purity Benchmarking and Supply Chain Reproducibility Across Accredited Vendors

Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is commercially available at certified purity levels of ≥97% (HPLC) from multiple ISO-compliant suppliers, including Chemenu (Catalog CM287983, 97% purity) and MolCore (NLT 98%) . This contrasts with several close analogs where purity specifications vary widely: the unsubstituted parent (CAS 849069-32-5) is listed at 95% purity by CymitQuimica, and the methyl ester analog (CAS 1924343-23-6) reports ≥95% purity, indicating that the ethyl ester derivative benefits from more mature supply chain quality control . The compound's status as an ISO-certified product with documented analytical characterization (1H NMR, HPLC, MS) from multiple independent vendors provides procurement confidence that is not uniformly available for less common regioisomers or N1-substituted variants .

Quality Control Supply Chain Integrity Reproducibility

Optimal Procurement Scenarios for Ethyl 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Based on Verifiable Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Locked Tautomeric Scaffolds

In kinase drug discovery programs employing scaffold-hopping strategies from 1H-pyrrolo[2,3-b]pyridine (e.g., vemurafenib-based cores) to pyrazolo[3,4-b]pyridine, the N1-methyl locked tautomeric form eliminates the 2H-tautomer reactivity that otherwise introduces synthetic ambiguity and variable hinge-binding orientation . The C3-ethyl ester provides a stable, crystallographically defined anchor point for subsequent amidation or hydrolysis to the carboxylic acid for elaboration into FGFR, MKK4, or TAM/MET kinase inhibitor chemotypes . The compound's ISO-certified purity (≥97%) from established supply chains supports reproducible SAR exploration across multi-parameter optimization cycles .

A1 Adenosine Receptor Antagonist Development with Defined N1 Pharmacophore

For programs targeting the A1 adenosine receptor (e.g., for cardiovascular or CNS indications), the N1-methyl substitution is a critical pharmacophoric element retained in all high-affinity ligands from the pyrazolo[3,4-b]pyridine-5-carboxylate series, with optimized derivatives achieving Ki values of 6–7 nM at bovine A1AR . The C3-ethyl ester target compound serves as a key intermediate for introducing the 5-carboxylate warhead via regioselective functionalization, leveraging the differential reactivity of the pyridine ring positions . Substitution to N1-phenyl or N1-H scaffolds redirects selectivity profiles, making the N1-methyl compound the mandatory procurement choice for A1AR-focused lead generation.

Antimicrobial and Antiproliferative Agent Synthesis via 3-Position Derivatization

Novel pyrazolo[3,4-b]pyridine derivatives have demonstrated antimicrobial MIC values as low as 0.12 µg/mL against Gram-positive and Gram-negative bacteria, with certain analogs exhibiting antiproliferative IC50 values of 0.0001–0.0158 µM against MCF7 and HepG2 cancer cell lines, outperforming doxorubicin (IC50 0.099 µM and 0.008 µM, respectively) . The target compound's C3-ethyl ester serves as a versatile entry point for generating 3-carboxamide, 3-acylhydrazide, and 3-thiazolidinone libraries through well-established ester-amide and ester-hydrazide transformations, with the N1-methyl group ensuring consistent tautomeric form across the library .

PDE4/PDE2A Inhibitor Intermediate for CNS-Penetrant Programs

Pyrazolo[3,4-b]pyridine-3-carboxylate esters have been patented extensively as phosphodiesterase (PDE) inhibitors, with the pyrazolo[3,4-b]pyridine scaffold serving as the core for PDE4 inhibitors (IC50 values in the low micromolar range, e.g., etazolate PDE4 IC50 = 2.0 µM) and PDE2A-targeted cognitive disorder programs . The ethyl ester moiety in the target compound provides optimal lipophilicity (estimated logP ~2.2) for blood-brain barrier penetration while retaining sufficient aqueous solubility for in vivo formulation, as demonstrated by the brain-penetrant PDE2A inhibitor preclinical candidates derived from this scaffold family .

Quote Request

Request a Quote for Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.